The compound (4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule notable for its diverse structural features and potential applications in medicinal chemistry and materials science. This compound integrates multiple functional groups, including a pyrazolone core, a thiazole ring, and hydrazone moieties, which contribute to its unique chemical properties.
This compound can be sourced from various chemical suppliers and databases that specialize in organic compounds. BenchChem is one such source that provides detailed information about its synthesis and applications.
The compound falls under the category of organic heterocycles, specifically featuring thiazole and pyrazolone structures. Its classification can be further refined to include its roles in medicinal chemistry as a potential drug candidate or therapeutic agent.
The synthesis of (4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Techniques like recrystallization or chromatography may be employed for purification.
The molecular structure of (4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one can be represented by its IUPAC name and molecular formula:
| Property | Data |
|---|---|
| Molecular Formula | C21H22N6O2S |
| Molecular Weight | 450.5 g/mol |
| IUPAC Name | (4Z)-5-methyl-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one |
| InChI | InChI=1S/C21H22N6O2S/c1-12-14(7)16(8)18(9)20(23)19(22)17(15)10/h8-10H,(H,21)(H,23)/b16-14+ |
| InChI Key | VCMSZVGDZLYGDU-UHFFFAOYSA-N |
The structural analysis reveals various functional groups that contribute to the compound's reactivity and potential biological activity.
The compound can participate in various chemical reactions due to its functional groups:
These reactions typically require specific reagents and conditions to ensure selectivity and yield. For example, reducing agents like lithium aluminum hydride may be used for reduction processes.
The mechanism of action for (4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one involves interaction with biological targets such as enzymes or receptors:
Research indicates that compounds with similar structures have shown promise in various biological assays targeting cancer cells and microbial infections.
The physical properties include:
Chemical properties encompass reactivity patterns such as:
Relevant data from studies suggest that these properties make it suitable for further exploration in drug development and materials science applications.
The compound has several potential applications:
CAS No.:
CAS No.: 13474-21-0
CAS No.: 17869-27-1
CAS No.: 3240-11-7
CAS No.:
CAS No.: